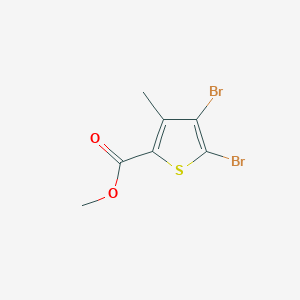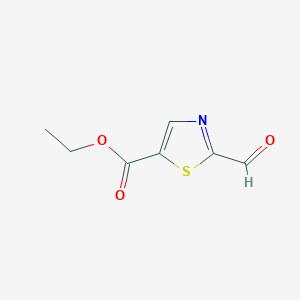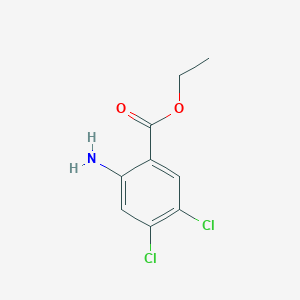
Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate
Overview
Description
Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C7H6Br2O2S and a molecular weight of 313.99 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate can be synthesized through the bromination of methyl 3-methylthiophene-2-carboxylate. The process involves the addition of bromine to a solution of methyl 3-methylthiophene-2-carboxylate in acetic acid . The reaction is typically carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification and quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.
Major Products
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted thiophene derivatives.
Coupling Reactions: The major products are biaryl compounds, which are valuable in organic synthesis and materials science.
Scientific Research Applications
Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Medicinal Chemistry: Its derivatives are explored for potential pharmacological activities, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of methyl 4,5-dibromo-3-methylthiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methylthiophene-2-carboxylate: The precursor in the synthesis of methyl 4,5-dibromo-3-methylthiophene-2-carboxylate.
Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate: Another brominated thiophene derivative with similar reactivity.
Uniqueness
This compound is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a valuable intermediate for further functionalization. Its specific substitution pattern also allows for selective transformations, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
methyl 4,5-dibromo-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2S/c1-3-4(8)6(9)12-5(3)7(10)11-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCQDITXZPVXGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1Br)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695150 | |
| Record name | Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648412-53-7 | |
| Record name | Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride](/img/structure/B1423646.png)



![2,2-Difluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B1423652.png)




![2-Benzyl-2,5-diaza-spiro[3.4]octane dihydrochloride](/img/structure/B1423663.png)
![[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-phenoxyethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1423664.png)

